(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
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Overview
Description
(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a trifluoromethoxy group, a chloro group, and an enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with an appropriate amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Used in chemical synthesis and research.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another related compound with applications in chemical research.
Uniqueness
(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
Molecular Formula |
C10H9ClF3NO |
---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
(1S)-1-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m0/s1 |
InChI Key |
SGGLHQPRCLKHQM-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)Cl)N |
Origin of Product |
United States |
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